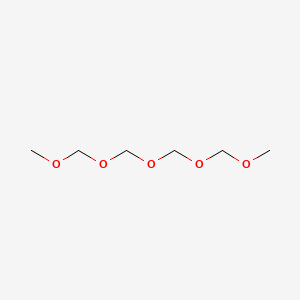

2,4,6,8,10-Pentaoxaundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-7-3-9-5-11-6-10-4-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWZUHELWJLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728812 | |

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-75-5 | |

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,4,6,8,10-Pentaoxaundecane" chemical structure and IUPAC name

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family of compounds, is an acyclic oxygenated hydrocarbon with significant potential in various chemical applications. Specifically, it is the oligomer with n=4 in the general formula CH3O(CH2O)nCH3. These compounds are gaining attention as clean fuel additives due to their high cetane numbers and ability to reduce soot and NOx emissions during combustion. Their unique solvent properties also make them of interest in synthetic chemistry. This guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound.

Chemical Structure and Nomenclature

The chemical structure of this compound is a linear chain of four formaldehyde units capped by two methyl groups.

Chemical Formula: C6H14O5

Molecular Weight: 166.17 g/mol

Structure: CH3-O-CH2-O-CH2-O-CH2-O-CH2-O-CH3

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . An alias for this compound is methoxy(methoxymethoxymethoxymethoxy)methane.

Physicochemical Properties

Quantitative data for this compound (DMM4) and its related oligomers have been experimentally determined and are crucial for understanding its behavior and potential applications. The following tables summarize key physicochemical properties.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | DMM4, PODE4 |

| CAS Number | 13352-75-5 |

| Molecular Formula | C6H14O5 |

| Molecular Weight | 166.17 g/mol |

| Melting Point | -8 to -6.5 °C |

| Boiling Point | 76-80 °C at 8 Torr |

| Flash Point | 99 °C |

| Pour Point | -10 °C |

Table 1: General Properties of this compound.

The density and viscosity of PODEn compounds are temperature-dependent. The following table presents these properties for DMM4 at various temperatures.[1]

| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |

| 25 | 1.0261 | 1.35 |

| 30 | 1.0211 | 1.26 |

| 35 | 1.0161 | 1.17 |

| 40 | 1.0111 | 1.10 |

| 45 | 1.0062 | 1.03 |

| 50 | 1.0012 | 0.97 |

Table 2: Temperature-Dependent Density and Viscosity of this compound.[1]

Spectroscopic data are essential for the identification and characterization of this compound.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.3 | Singlet | O-CH₃ (Terminal) |

| ¹H | ~4.7 | Singlet | O-CH₂ -O (Internal) |

| ¹³C | ~55.5 | Quartet | O-C H₃ (Terminal) |

| ¹³C | ~94.5 | Triplet | O-C H₂-O (Internal) |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of polyoxymethylene dimethyl ethers, including this compound, is typically achieved through the acid-catalyzed reaction of a methanol source (like methylal or dimethoxymethane) and a formaldehyde source (such as paraformaldehyde or trioxane).[2][3][4]

General Procedure:

A representative synthesis involves charging a reactor with methylal, trioxane, and an acidic catalyst.[1] The molar ratio of formaldehyde units to methylal influences the chain length of the resulting PODEn oligomers.

-

Reactants and Catalyst:

-

Methylal (Dimethoxymethane, DMM)

-

Trioxane (a cyclic trimer of formaldehyde)

-

Catalyst: A solid acid catalyst, such as a cation-exchange resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), is commonly used.[2]

-

-

Reaction Conditions:

-

The reactants and catalyst are mixed in a suitable solvent or neat in a sealed reactor.

-

The reaction is typically carried out at temperatures ranging from 50 to 130 °C.[2][4]

-

The reaction pressure can vary from atmospheric pressure to several megapascals (MPa), depending on the specific process and reactants.[2][4]

-

Reaction times can range from a few hours to over 12 hours.[3][4]

-

-

Work-up and Purification:

-

After the reaction is complete, the solid catalyst is removed by filtration.

-

The resulting mixture contains a distribution of PODEn oligomers (n=2, 3, 4, 5, etc.), unreacted starting materials, and byproducts.

-

The individual oligomers, including this compound (n=4), are separated and purified using techniques such as fractional distillation under reduced pressure.[1]

-

Visualizations

The synthesis of this compound and other PODEn oligomers can be visualized as a sequential addition of formaldehyde units to a growing chain initiated from methylal.

Caption: Synthesis pathway of PODE oligomers.

Conclusion

This compound is a well-defined chemical entity with properties that make it a compound of interest for advanced fuel formulations and as a specialty solvent. The synthesis from readily available starting materials is established, and its physicochemical properties have been characterized, providing a solid foundation for further research and development in various industrial and scientific fields. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this and related compounds.

References

An In-depth Technical Guide to 2,4,6,8,10-Pentaoxaundecane (CAS: 13352-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8,10-Pentaoxaundecane (CAS number 13352-75-5), a member of the oxymethylene ether (OME) family. This document consolidates key chemical and physical properties, safety and handling information, and a generalized synthesis protocol. Given its emerging relevance as a clean-burning fuel additive and industrial solvent, this guide serves as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a linear ether with five oxymethylene groups. Its properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13352-75-5 |

| Molecular Formula | C6H14O5 |

| Molecular Weight | 166.17 g/mol [1][2] |

| Synonyms | methoxy(methoxymethoxymethoxymethoxy)methane, OMDME-4[2][3] |

| SMILES | COCOCOCOCOC[4] |

| MDL Number | MFCD26792350[4] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | -8 to -6.5 °C[1][2] |

| Boiling Point | 76-80 °C at 8 Torr[1][2] |

| Density | 1.0671 g/cm³ at 25 °C[2] |

| Storage Temperature | 2-8°C[2][4] |

Synthesis and Experimental Protocols

As a member of the oxymethylene ether (OME) family, this compound can be synthesized through several routes, often involving the reaction of methanol or dimethoxymethane (OME1) with a source of formaldehyde, such as trioxane, in the presence of an acidic catalyst.

Generalized Experimental Protocol for OME Synthesis via Transacetalization

This protocol is a generalized procedure based on the synthesis of oxymethylene ethers and may require optimization for the specific synthesis of this compound.

Materials:

-

Dimethoxymethane (OME1)

-

Trioxane (cyclic trimer of formaldehyde)

-

Acidic catalyst (e.g., solid acid catalyst like Amberlyst-15, or a Lewis acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Quenching agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A dried round-bottom flask is equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

-

Charging the Reactor: The flask is charged with dimethoxymethane, trioxane, the acidic catalyst, and the anhydrous solvent.

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at a controlled temperature. The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is cooled to room temperature and the catalyst is filtered off. The filtrate is then quenched by washing with a sodium bicarbonate solution to neutralize the acid.

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to isolate this compound.

Visualized Workflows

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Hazard Mitigation Workflow

Based on the available Safety Data Sheet (SDS) information, the following workflow outlines the steps for safe handling and in case of exposure.

Caption: A workflow for hazard mitigation when handling this compound.

Safety and Toxicology

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Applications

This compound is primarily used in industrial applications.

-

Solvent: Due to its chemical nature, it can be used as a solvent in various applications.

-

Fuel Additive: As an oxymethylene ether (OME), it is being investigated as a potential clean-burning diesel fuel additive to reduce soot formation.

-

Chemical Intermediate: It can serve as a reactant in the synthesis of other chemical compounds.

Conclusion

This compound is a chemical compound with established industrial uses and potential for future applications, particularly in the development of cleaner fuels. This guide provides essential technical data and safety information to support further research and development involving this compound. Researchers should always consult the most recent Safety Data Sheet before handling and conduct their own risk assessments.

References

- 1. Synthesis of tailored oxymethylene ether (OME) fuels via transacetalization reactions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00631B [pubs.rsc.org]

- 2. DSpace [minerva-access.unimelb.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) Continuous Synthesis of Oxymethylene Ether Fuels from Dimethyl Ether in a Heterogeneously Catalyzed Liquid Phase Process (2022) | Marius Drexler | 15 Citations [scispace.com]

Synthesis of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide

Introduction

2,4,6,8,10-Pentaoxaundecane, also known as tetra(oxymethylene) dimethyl ether (DMM4 or PODE4), is a member of the polyoxymethylene dimethyl ethers (PODEn or DMMn) family. These compounds, with the general structure CH3O(CH2O)nCH3, are gaining significant attention as promising synthetic fuels and diesel additives due to their high oxygen content, leading to cleaner combustion and reduced soot emissions. This guide provides an in-depth overview of the primary synthetic routes for this compound and related oligomers, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of this compound and other polyoxymethylene dimethyl ethers typically involves the acid-catalyzed reaction of a formaldehyde source with a methylating agent. The primary reactants and catalysts employed in these syntheses are outlined below.

I. Synthesis from Methanol and Trioxymethylene

A prevalent method for the production of polyoxymethylene dimethyl ethers involves the reaction of methanol with trioxymethylene, which serves as an anhydrous source of formaldehyde units. This reaction is typically catalyzed by acidic catalysts.

Experimental Protocol

A representative experimental procedure for this synthesis is as follows:

-

Reaction Setup: A mixture of trioxymethylene and methanol is placed in a reactor.

-

Catalyst Addition: An acidic catalyst, such as an ionic liquid or a molecular sieve, is introduced to the reactor.[1][2]

-

Reaction Conditions: The reaction is carried out under controlled temperature and pressure. For instance, using an ionic liquid catalyst, the reaction might be conducted at 110°C and 2.0 MPa for 4 hours.[1]

-

Product Isolation and Purification: After the reaction, the catalyst is separated, and the resulting mixture of polyoxymethylene dimethyl ethers is purified, typically through distillation, to isolate the desired oligomers.[3]

Quantitative Data

| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of Trioxymethylene (%) | Reference |

| Trioxymethylene, Methanol | Ionic Liquid | 110 | 2.0 | 4 | 94.25 | [1] |

| Methanol, Trioxymethylene | Molecular Sieves (e.g., HY, HZSM-5) | - | - | - | - | [2] |

Note: Specific yields for this compound were not detailed in the provided search results, with data often presented for the mixture of PODEn.

Reaction Pathway

Caption: Synthesis of PODEn from Methanol and Trioxymethylene.

II. Synthesis from Methylal and Paraformaldehyde

Another common synthetic route utilizes methylal (dimethoxymethane, DMM) as the methyl end-capping agent and paraformaldehyde as the formaldehyde source. This method is also catalyzed by solid acids.

Experimental Protocol

The general procedure for this synthesis is as follows:

-

Reactant Charging: Methylal and paraformaldehyde are charged into a suitable reactor.

-

Catalyst Introduction: A solid acid catalyst is added to the reactant mixture.[3]

-

Reaction Execution: The mixture is heated and stirred under specific conditions to promote the formation of polyoxymethylene dimethyl ethers.

-

Product Separation: The solid catalyst is filtered off, and the liquid products are separated and purified by rectification to obtain pure components of DMMn (n=2, 3, 4, 5).[3]

Quantitative Data

While specific quantitative data for this exact reaction was not available in the provided search results, it is stated that polyoxymethylene dimethyl ethers were synthesized in "moderate yields".[3]

Reaction Pathway

Caption: Synthesis of PODEn from Methylal and Paraformaldehyde.

III. Synthesis from Dimethyl Ether Oxidation

A more direct, albeit complex, route involves the direct oxidation of dimethyl ether (DME). This process can lead to the formation of polyoxymethylene dimethyl ethers over specific catalysts.

Experimental Protocol

A representative experimental protocol is described as:

-

Catalyst Preparation: A catalyst, such as Ti(SO4)2 supported on active carbon, is prepared.

-

Reaction: Gaseous dimethyl ether is passed over the heated catalyst bed in the presence of an oxidizing agent.

-

Product Analysis: The reaction products are collected and analyzed to determine the selectivity towards different DMMx oligomers. A high selectivity of 84.3% for DMMx has been reported using a 30% Ti(SO4)2/active carbon catalyst.[4]

Quantitative Data

| Reactant | Catalyst | Selectivity to DMMx (%) | Reference |

| Dimethyl Ether | 30% Ti(SO4)2/Active Carbon | 84.3 | [4] |

Reaction Pathway

Caption: Synthesis of PODEn via Direct Oxidation of Dimethyl Ether.

Summary and Outlook

The synthesis of this compound is integral to the broader production of polyoxymethylene dimethyl ethers, a class of molecules with significant potential as clean-burning fuels. The primary synthetic strategies involve the acid-catalyzed condensation of formaldehyde sources with methylating agents. While various methods have been developed, research continues to focus on improving catalyst efficiency, product selectivity, and the overall sustainability of the synthesis process. The choice of synthetic route will depend on factors such as feedstock availability, desired product distribution, and economic considerations. Further research into catalyst development and process optimization is crucial for the large-scale, cost-effective production of these valuable compounds.

References

In-Depth Technical Guide to the Spectral Properties of 2,4,6,8,10-Pentaoxaundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family. This document is intended for researchers, scientists, and drug development professionals who utilize spectral analysis for the identification, characterization, and quality control of chemical compounds. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound, with the chemical formula CH₃O(CH₂O)₄CH₃, is a short-chain polyoxymethylene dimethyl ether. These compounds are of increasing interest due to their potential applications as clean-burning fuel additives and as solvents. A thorough understanding of their spectral characteristics is crucial for their synthesis, purification, and analysis in various matrices. This guide serves as a centralized resource for the key spectral data of this compound.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.37 | s | O-CH₃ |

| 4.88 | s | O-CH₂ -O |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 55.3 | O-C H₃ |

| 94.6 | O-C H₂-O |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2990-2800 | C-H stretching vibrations |

| 1470-1380 | C-H bending vibrations |

| 1250-1000 | C-O-C stretching vibrations |

| 950-800 | CH₂ rocking vibrations |

Mass Spectrometry Data

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE III 400 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: A sample of pure this compound was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence was used.

-

Number of Scans: 16 scans were accumulated.

-

Relaxation Delay: A relaxation delay of 1.0 second was set between scans.

-

Spectral Width: The spectral width was set to 10 ppm.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence was employed.

-

Number of Scans: 1024 scans were accumulated.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Spectral Width: The spectral width was set to 200 ppm.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Bruker TENSOR 27 FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.

Sample Preparation: A thin film of the liquid sample was placed between two potassium bromide (KBr) plates.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans were co-added.

-

Apodization: A Happ-Genzel apodization function was applied.

Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)

While a specific experimental protocol for this compound is not available, a general protocol for the analysis of polyoxymethylene dimethyl ethers using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis: The acquired mass spectra of the eluting peaks would be compared against a spectral library (e.g., NIST) and analyzed for characteristic fragmentation patterns.

Visualizations

Synthesis of this compound

The synthesis of polyoxymethylene dimethyl ethers, including this compound (PODE₄), is typically achieved through the acid-catalyzed reaction of dimethoxymethane (DMM) and trioxane. The following diagram illustrates the general workflow of this synthesis process.

Caption: Workflow for the synthesis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a logical fragmentation pathway for this compound under electron ionization, based on the known behavior of polyethers.

Caption: Proposed fragmentation pathway for this compound in MS.

The Dawn of a Cleaner Fuel: A Technical Guide to the Discovery and History of Oxymethylene Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymethylene ethers (OMEs), a family of oxygenated synthetic compounds with the general structure CH₃O(CH₂O)ₙCH₃, are emerging as a promising solution for cleaner combustion, particularly as a diesel fuel additive or substitute. Their unique molecular structure, characterized by the absence of carbon-carbon bonds, leads to significantly reduced soot and nitrogen oxide (NOx) emissions during combustion. This in-depth technical guide explores the discovery and historical development of OMEs, from their early conceptualization to their current status as a key area of research in sustainable energy. The guide will delve into the key scientific milestones, detail the experimental protocols for their synthesis, and present a comprehensive overview of their physicochemical properties and performance characteristics.

A Historical Journey: From Polymer Precursors to Fuel Innovation

The story of oxymethylene ethers is intrinsically linked to the pioneering work on polymers by the Nobel laureate Hermann Staudinger in the 1920s. While studying the polymerization of formaldehyde, he laid the groundwork for understanding the formation of long polyoxymethylene (POM) chains, a thermoplastic with a repeating -(CH₂O)- unit. These early investigations into POM were crucial for the later development of their shorter-chain cousins, the OMEs.

The simplest oxymethylene ether, dimethoxymethane (DMM or OME₁), has been known for a longer time and primarily used as a solvent and in various chemical syntheses. However, its potential as a fuel additive was not extensively explored in the early days. The significant turning point in the history of OMEs as a fuel came much later, with a renewed and intensified interest in alternative and cleaner fuels driven by increasingly stringent environmental regulations worldwide. Research in this area saw a significant surge after 2015, with a focus on OMEs with chain lengths of 3 to 5 (OME₃₋₅), which exhibit physicochemical properties remarkably similar to conventional diesel fuel.[1][2]

The Synthesis of Oxymethylene Ethers: Key Methodologies

The production of oxymethylene ethers is primarily achieved through acid-catalyzed reactions involving a source of methylene groups (-CH₂O-) and a source of methyl end-groups (-OCH₃). Two main synthesis routes have been extensively investigated and are detailed below.

Synthesis from Methanol and Formaldehyde (or its derivatives)

This is the most common and direct route for OME production. The reaction can be carried out using formaldehyde, paraformaldehyde, or trioxane as the formaldehyde source.

Experimental Protocol: Synthesis of OME₃₋₅ from Methanol and Paraformaldehyde

-

Reactants: Methanol (MeOH), Paraformaldehyde (pFA).

-

Catalyst: A solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15) or a zeolite.

-

Reaction Conditions:

-

Procedure:

-

The reactants and the catalyst are charged into a batch reactor.

-

The reactor is pressurized with an inert gas (e.g., nitrogen) and heated to the desired temperature.

-

The reaction mixture is stirred continuously for a specified duration (e.g., several hours) to allow for the formation of the desired OME oligomers.

-

After the reaction, the catalyst is separated from the product mixture by filtration.

-

The product mixture, which typically contains a distribution of OMEs of different chain lengths, unreacted methanol, and water, is then subjected to purification steps such as distillation to isolate the desired OME₃₋₅ fraction.

-

Anhydrous Synthesis from Dimethyl Ether (DME) and Trioxane

This route offers the advantage of being a water-free process, which can simplify the product separation and purification stages.

Experimental Protocol: Synthesis of OME₃₋₅ from Dimethyl Ether and Trioxane

-

Reactants: Dimethyl Ether (DME), Trioxane (TRI).

-

Catalyst: Acidic zeolites (e.g., H-ZSM-5) are commonly used.[4]

-

Reaction Conditions:

-

Procedure:

-

The reaction is typically carried out in a continuous flow reactor packed with the catalyst.

-

A feed mixture of DME and trioxane is continuously passed through the heated and pressurized reactor.

-

The product stream exiting the reactor is collected and analyzed to determine the conversion of reactants and the selectivity towards the desired OME products.

-

Separation and purification of the desired OME₃₋₅ fraction are subsequently performed.

-

Physicochemical Properties of Oxymethylene Ethers

The chain length (n) of the oxymethylene ether molecule significantly influences its physicochemical properties. A comprehensive summary of these properties for OMEs with n=1 to 6 is presented in the table below.

| Property | OME₁ (DMM) | OME₂ | OME₃ | OME₄ | OME₅ | OME₆ | Diesel (EN 590) |

| Molar Mass ( g/mol ) | 76.1 | 106.1 | 136.2 | 166.2 | 196.2 | 226.2 | ~170-220 |

| Density at 15°C (g/cm³) | 0.861 | 0.971 | 1.031 | 1.074 | 1.106 | 1.140 | 0.820 - 0.845 |

| Kinematic Viscosity at 40°C (mm²/s) | 0.45 | 0.73 | 1.08 | 1.49 | 1.94 | 2.42 | 2.0 - 4.5 |

| Cetane Number | <10 | ~45 | >76 | >80 | >80 | >80 | >51 |

| Flash Point (°C) | -18 | 49 | 88 | 118 | 142 | 163 | >55 |

| Lower Heating Value (MJ/kg) | 22.7 | 21.6 | 21.0 | 20.6 | 20.3 | 20.1 | ~42.5 |

| Oxygen Content (wt%) | 42.1 | 45.2 | 47.0 | 48.1 | 48.9 | 49.5 | 0 |

Note: The data presented in this table is a compilation from various sources and may vary slightly depending on the specific experimental conditions and measurement techniques.[1][5][6]

Engine Performance and Emissions Characteristics

The addition of OMEs to diesel fuel has a profound impact on engine performance and exhaust emissions. Numerous studies have demonstrated the following key effects:

-

Soot (Particulate Matter) Reduction: Due to their high oxygen content and lack of C-C bonds, OMEs significantly reduce the formation of soot during combustion.[7] Reductions of over 90% have been reported in some cases.

-

NOx Emissions: The effect on NOx emissions can vary. While some studies report a slight increase, others have shown that the significant reduction in soot allows for higher rates of exhaust gas recirculation (EGR), which can in turn effectively lower NOx emissions.[7]

-

Engine Efficiency: The lower heating value of OMEs compared to diesel can lead to an increase in fuel consumption to maintain the same power output. However, some studies have reported a slight increase in indicated thermal efficiency.[7]

-

Other Emissions: A general trend of reduced carbon monoxide (CO) and unburned hydrocarbon (UHC) emissions is observed with OME blends.

Reaction Mechanisms and Synthesis Workflows

To provide a deeper understanding of the chemical transformations involved in OME production, the following diagrams illustrate the key reaction pathways and synthesis workflows.

Synthesis Workflows

Acid-Catalyzed Reaction Mechanism for OME Synthesis

Future Outlook and Conclusion

The journey of oxymethylene ethers from a subject of academic curiosity in polymer chemistry to a leading candidate for a clean diesel fuel alternative is a testament to the power of scientific innovation in addressing pressing environmental challenges. While significant progress has been made in understanding the synthesis, properties, and performance of OMEs, further research is needed to optimize production processes, reduce costs, and address challenges related to material compatibility and long-term engine durability. The development of highly active and stable catalysts, as well as the exploration of sustainable feedstock sources such as biomass-derived methanol, will be crucial for the large-scale commercialization of OMEs. As the world transitions towards a more sustainable energy future, oxymethylene ethers are poised to play a vital role in decarbonizing the transportation sector and improving air quality.

References

- 1. mdpi.com [mdpi.com]

- 2. research-hub.nrel.gov [research-hub.nrel.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of oxymethylene ethers (OME) as sustainable diesel fuel substitutes: continuous synthesis from dimethyl ether and trioxane and evaluation o ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00818A [pubs.rsc.org]

- 5. Synthesis of tailored oxymethylene ether (OME) fuels via transacetalization reactions - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00631B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Thermochemical Properties of 2,4,6,8,10-Pentaoxaundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a member of the polyoxymethylene dimethyl ether (PODE) family with the general formula CH₃O(CH₂O)₄CH₃, is a compound of increasing interest, primarily as a promising oxygenated fuel additive. Its potential to reduce soot and other harmful emissions from diesel engines has driven research into its synthesis and physicochemical characteristics. A thorough understanding of its thermochemical properties is crucial for modeling its combustion behavior and optimizing its application. This technical guide provides a comprehensive overview of the available data on the thermochemical and physical properties of this compound, details relevant experimental protocols, and illustrates key processes through diagrams.

Physicochemical and Thermochemical Data

A recent study highlighted the limitations of existing group additivity schemes for accurately predicting the thermochemical properties of oxymethylene-ether-like species and proposed a new, more accurate scheme based on quantum chemical calculations.[1] This underscores the reliance on theoretical methods for obtaining reliable thermochemical data for compounds like this compound.

While specific thermochemical values are not available, some fundamental physical properties have been reported.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₅ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| CAS Number | 13352-75-5 | [2] |

| Melting Point | -8 to -6.5 °C | [2] |

| Boiling Point | 76-80 °C at 8 Torr | [2] |

| Density | 1.0671 g/cm³ | [2] |

For the broader class of polyoxymethylene dimethyl ethers (PODEₙ), studies have shown that properties such as density, viscosity, flash point, and heat of fusion increase with the number of oxymethylene units (n).[3]

Experimental Protocols

As direct experimental thermochemical data for this compound is lacking, this section details a common experimental protocol for its synthesis. The synthesis of PODEₙ, including the target compound (n=4), is typically achieved through the reaction of a compound providing the terminal methyl groups and one providing the intermediate oxymethylene units.[3]

Synthesis of Polyoxymethylene Dimethyl Ethers (PODEₙ)

A prevalent method for synthesizing a mixture of PODEₙ oligomers involves the reaction of methylal (dimethoxymethane, PODE₁) and trioxane (a cyclic trimer of formaldehyde) in the presence of an acidic catalyst.[3]

Materials and Reagents:

-

Methylal (CH₃O(CH₂O)CH₃)

-

Trioxane ((CH₂O)₃)

-

Acidic Catalyst (e.g., solid acid catalyst)

-

Solvent (if required)

-

Apparatus for reaction under controlled temperature and pressure

-

Purification system (e.g., distillation or chromatography) for separating the different PODEₙ oligomers.

Procedure:

-

Reaction Setup: The reactants, methylal and trioxane, are charged into a reactor along with the acidic catalyst. The molar ratio of the reactants can be adjusted to influence the chain length distribution of the resulting PODEₙ mixture.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures to facilitate the ring-opening of trioxane and the subsequent chain extension.

-

Reaction Mechanism: The acidic catalyst protonates an oxygen atom in trioxane, initiating its ring-opening to form a reactive intermediate. This intermediate then reacts with methylal and growing PODE chains in a series of insertion and chain-growth steps.

-

Product Separation and Purification: Following the reaction, the resulting mixture contains unreacted starting materials, the catalyst, and a distribution of PODEₙ oligomers of varying chain lengths. The catalyst is first removed, typically by filtration. The different PODEₙ fractions, including this compound (PODE₄), are then separated and purified, often through fractional distillation or preparative chromatography.[3]

-

Characterization: The identity and purity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Since this compound is primarily a fuel component and not involved in biological signaling pathways, the following diagrams illustrate the synthesis process and a conceptual workflow for the computational estimation of its thermochemical properties.

Caption: Synthesis of this compound from methylal and trioxane.

Caption: Workflow for estimating thermochemical properties via group additivity.

References

An In-depth Technical Guide on 2,4,6,8,10-Pentaoxaundecane

This document provides a detailed overview of the chemical properties of 2,4,6,8,10-Pentaoxaundecane, tailored for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

This compound is an organic compound with the molecular formula C6H14O5.[1][2] Its molecular weight is 166.17 g/mol .[1][2]

Chemical Structure and Properties

This compound is a polyether, characterized by a chain of eleven atoms, including five oxygen atoms (pentaoxa) that are interspersed within a hexane-derived backbone. The presence of these ether groups significantly influences its chemical properties, such as polarity and solubility.

A summary of its key identifiers is provided in the table below:

| Identifier | Value |

| Molecular Formula | C6H14O5 |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 13352-75-5 |

The relationship between the molecular formula and its constituent elements is illustrated in the following diagram:

References

Methodological & Application

Application Notes: 2,4,6,8,10-Pentaoxaundecane (OME4) as a Green Solvent in Organic Synthesis

Introduction

2,4,6,8,10-Pentaoxaundecane, also known as poly(oxymethylene) dimethyl ether n=4 (PODE4) or simply OME4, is a member of the oxymethylene dimethyl ether (OME) family of acetals. With the growing emphasis on sustainable chemistry, OMEs are emerging as promising green solvents. They can be produced from sustainably sourced feedstocks such as methanol, which can be derived from biomass or CO2, positioning them as environmentally benign alternatives to conventional, often hazardous, organic solvents.[1] OMEs, particularly short-chain oligomers like OME4, have been investigated as diesel fuel additives but their potential as solvents in organic synthesis is a growing area of interest.[1]

These application notes provide an overview of the physicochemical properties of OME4, protocols for its synthesis, and its application in representative organic reactions.

Physicochemical Properties

OME4 possesses properties that make it an attractive replacement for traditional ether solvents like 1,4-dioxane and tetrahydrofuran (THF). It has a high boiling point, which reduces volatile organic compound (VOC) emissions, and a favorable safety profile with a much slower rate of peroxide formation compared to THF.[1] Its solvation properties are similar to those of 1,4-dioxane.[1]

Table 1: Physicochemical Properties of this compound (OME4) and Related Solvents

| Property | This compound (OME4) | 1,4-Dioxane (for comparison) | THF (for comparison) |

|---|---|---|---|

| CAS Number | 13352-75-5 | 123-91-1 | 109-99-9 |

| Molecular Formula | C6H14O5 | C4H8O2 | C4H8O |

| Molecular Weight | 166.17 g/mol | 88.11 g/mol | 72.11 g/mol |

| Boiling Point | 201 °C | 101 °C | 66 °C |

| Melting Point | -10 °C | 11.8 °C | -108.4 °C |

| Density (at 25°C) | ~1.05 g/mL | 1.033 g/mL | 0.886 g/mL |

| Viscosity (at 25°C) | ~1.6 mPa·s | 1.2 mPa·s | 0.48 mPa·s |

| Reichardt's Dye (ET(30)) | 36.9 kcal/mol[1] | 36.0 kcal/mol | 37.4 kcal/mol |

| Miscibility with Water | Immiscible[1] | Miscible | Miscible |

Green Solvent Profile

The qualification of OME4 as a "green solvent" is based on several key attributes. This relationship is depicted in the diagram below.

Caption: Logical workflow illustrating the attributes of OME4 as a green solvent.

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound (OME4)

This protocol describes the synthesis of OME4 from dimethoxymethane (methylal) and paraformaldehyde, using a strong acidic ion-exchange resin as a catalyst.

Caption: Workflow for the laboratory synthesis of OME4.

Materials:

-

Dimethoxymethane (Methylal), reagent grade

-

Paraformaldehyde (PFA)

-

Amberlyst-15 (or other suitable strong acid resin), pre-dried

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

Catalyst Preparation: Activate the Amberlyst-15 resin by washing with methanol, followed by drying under vacuum at 60-80°C for 12 hours.

-

Reaction Setup: To a 250 mL round-bottom flask, add the dried Amberlyst-15 catalyst (e.g., 5 wt% relative to total reactants).

-

Charging Reactants: Add dimethoxymethane and paraformaldehyde. A molar ratio of formaldehyde-to-dimethoxymethane of approximately 2:1 is typically used to favor the formation of longer OME chains.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. The reaction will produce a distribution of OME oligomers (OME2-8). The reaction is typically run for 4-8 hours.

-

Work-up: Once the desired distribution is achieved, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst resin. Wash the resin with a small amount of fresh dimethoxymethane.

-

Purification: Dry the filtrate over anhydrous sodium sulfate. The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the OME4 fraction.

-

Characterization: Confirm the purity and identity of the isolated OME4 using ¹H NMR, ¹³C NMR, and GC-MS.

Application Notes: OME Solvents in Catalysis

Application 1: Suzuki-Miyaura Cross-Coupling Reaction

A mixture of short-chain OMEs (OME3-5) has been successfully employed as a solvent for the Suzuki-Miyaura cross-coupling reaction. The performance was found to be comparable to the green ether solvent cyclopentyl methyl ether (CPME).[1] This suggests that pure OME4 can also serve as an effective solvent for this important C-C bond-forming reaction.

Table 2: Performance of OME3-5 Mixture in a Model Suzuki Coupling Reaction (Reaction: 4-Bromotoluene + Phenylboronic Acid → 4-Methylbiphenyl)

| Solvent | Catalyst System | Base | Temp. | Time | Yield (%) |

|---|---|---|---|---|---|

| OME3-5 Mixture | Pd(OAc)2 / SPhos | K3PO4 | 80 °C | 2 h | 95%[1] |

| CPME | Pd(OAc)2 / SPhos | K3PO4 | 80 °C | 2 h | 99%[1] |

Caption: General experimental workflow for a Suzuki-Miyaura coupling using OME4.

Protocol 2: Exemplary Suzuki-Miyaura Coupling using OME4

Materials:

-

Aryl halide (e.g., 4-Bromotoluene)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate [Pd(OAc)2]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4), anhydrous

-

This compound (OME4), anhydrous

-

Standard solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)2 (e.g., 2 mol%), SPhos (e.g., 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous OME4 to the flask via syringe.

-

Degassing: Degas the resulting suspension by bubbling argon through it for 10-15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 80-100°C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or GC analysis until the starting aryl halide is consumed (typically 2-18 hours).

-

Work-up: Cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

This compound (OME4) and related short-chain OMEs represent a promising new class of green solvents. Their derivation from sustainable sources, high boiling points, low volatility, and improved safety profiles make them excellent candidates to replace hazardous conventional solvents in organic synthesis. While research into their application is still emerging, initial studies demonstrate their efficacy in key catalytic reactions like the Suzuki-Miyaura coupling. Further exploration of their solvent capabilities is warranted and will likely expand their role in developing more sustainable chemical processes.

References

Application of 2,4,6,8,10-Pentaoxaundecane in Diesel Fuel Blends: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane, a type of polyoxymethylene dimethyl ether (PODEn), has emerged as a promising oxygenated additive for diesel fuel. Its molecular structure, CH3O(CH2O)4CH3, characterized by the absence of carbon-carbon bonds and a high oxygen content, contributes to significant improvements in diesel combustion and a reduction in harmful emissions. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in diesel fuel blends.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a suitable blending component for diesel fuel. A general overview of the properties of PODEn (specifically PODE3-4, which is a common mixture) compared to conventional diesel fuel is presented below.

Table 1: Physicochemical Properties of PODEn and Diesel Fuel

| Property | PODEn (n=3-4) | Diesel Fuel (Typical) | Test Method |

| Cetane Number | >75 | 40-55 | ASTM D613 |

| Oxygen Content (wt%) | ~47 | 0 | Elemental Analysis |

| Lower Heating Value (MJ/kg) | ~25.8 | ~44.9 | ASTM D240 |

| Kinematic Viscosity (at 40°C, mm²/s) | ~1.5 | 1.9-4.1 | ASTM D445 |

| Density (at 20°C, kg/m ³) | ~1050 | ~820-850 | ASTM D1298 |

| Flash Point (°C) | >60 | >52 | ASTM D93 |

| Pour Point (°C) | < -20 | -35 to -5 | ASTM D97 |

Key Applications and Benefits in Diesel Fuel Blends

The addition of this compound to diesel fuel offers several key advantages, primarily related to improved combustion efficiency and reduced emissions.

Enhanced Cetane Number and Ignition Quality

The high cetane number of PODE leads to a shorter ignition delay, which is the time between fuel injection and the start of combustion. This results in smoother engine operation, reduced engine noise, and improved cold-start performance. Studies have shown a significant increase in the cetane number of diesel blends with the addition of PODE. For example, a 20% blend of PODE3–8 in diesel was found to increase the cetane number from 46 to 53.6.

Reduction of Harmful Emissions

The high oxygen content and lack of C-C bonds in the PODE molecule directly contribute to more complete combustion, leading to a significant reduction in particulate matter (PM), carbon monoxide (CO), and hydrocarbon (HC) emissions.

-

Particulate Matter (Soot): The absence of carbon-carbon bonds inhibits the formation of soot precursors. The high oxygen content also promotes the oxidation of any soot particles that are formed. Reductions in soot emissions of over 90% have been reported under high load conditions with PODE blends.

-

Carbon Monoxide (CO) and Hydrocarbons (HC): The readily available oxygen from PODE promotes the complete oxidation of fuel molecules to carbon dioxide and water, thereby reducing the emissions of partially burned products like CO and unburned hydrocarbons.

The effect on nitrogen oxide (NOx) emissions is more complex and can depend on engine operating conditions. Some studies report a slight increase in NOx, while others have found a decrease, particularly when combined with strategies like exhaust gas recirculation (EGR).

Table 2: Summary of Emission Reduction Effects of PODE-Diesel Blends

| Emission | Effect of PODE Blending | Typical Reduction Range |

| Particulate Matter (PM/Soot) | Significant Reduction | 30% - 90% |

| Carbon Monoxide (CO) | Significant Reduction | 20% - 60% |

| Total Hydrocarbons (HC) | Reduction | 10% - 40% |

| Nitrogen Oxides (NOx) | Variable (slight increase or decrease) | ± 10% |

Experimental Protocols

The following sections outline generalized protocols for the preparation, characterization, and testing of this compound-diesel blends. Researchers should adapt these protocols to their specific experimental setup and objectives and refer to the relevant ASTM standards for detailed procedures.

Protocol 1: Preparation of PODE-Diesel Fuel Blends

Objective: To prepare stable and homogeneous blends of this compound and diesel fuel at various volume percentages.

Materials:

-

This compound (or a PODE mixture of known composition)

-

Standard diesel fuel (e.g., compliant with ASTM D975)

-

Glass beakers or flasks

-

Magnetic stirrer and stir bars

-

Graduated cylinders or pipettes for accurate volume measurement

Procedure:

-

Determine the desired volume percentages of the PODE-diesel blends (e.g., 10%, 20%, 30% PODE by volume, denoted as P10, P20, P30).

-

Using a graduated cylinder or pipette, accurately measure the required volume of diesel fuel and pour it into a clean, dry beaker or flask.

-

Accurately measure the corresponding volume of this compound.

-

Slowly add the PODE to the diesel fuel while continuously stirring with a magnetic stirrer.

-

Continue stirring the mixture for at least 30 minutes at room temperature to ensure homogeneity.

-

Visually inspect the blend for any signs of phase separation or insolubility. PODE is generally miscible with diesel in all proportions.

-

Store the prepared blends in sealed, labeled containers away from direct sunlight.

Protocol 2: Characterization of Fuel Properties

Objective: To determine the key physicochemical properties of the prepared PODE-diesel blends according to standard test methods.

Procedure:

-

Cetane Number: Determine the cetane number of the fuel blends according to ASTM D613 . This test involves comparing the ignition delay of the sample fuel to that of reference fuels in a standardized single-cylinder diesel engine.

-

Kinematic Viscosity: Measure the kinematic viscosity at 40°C using a viscometer as per ASTM D445 .

-

Density: Determine the density of the fuel blends at a specified temperature (e.g., 20°C) using a hydrometer or a digital density meter following ASTM D1298 .

-

Flash Point: Measure the flash point using a Pensky-Martens closed-cup tester according to ASTM D93 .

-

Lower Heating Value: Determine the heat of combustion of the fuel blends using a bomb calorimeter as per ASTM D240 .

Protocol 3: Engine Performance and Emission Testing

Objective: To evaluate the effects of PODE-diesel blends on engine performance and exhaust emissions using a stationary diesel engine test bed.

Experimental Setup:

-

A heavy-duty or light-duty diesel engine mounted on a dynamometer to control engine speed and load.

-

A fuel supply system capable of handling different fuel blends.

-

An exhaust gas analysis system. This typically includes:

-

A Non-Dispersive Infrared (NDIR) analyzer for CO and CO2.

-

A Chemiluminescence Detector (CLD) for NOx.

-

A Flame Ionization Detector (FID) for total hydrocarbons (THC).

-

A gravimetric method or a smoke meter/opacimeter for particulate matter (soot). A more detailed analysis can be achieved using a Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution.

-

-

Data acquisition system to record engine parameters (speed, torque, temperatures, pressures) and emission data.

Procedure:

-

Warm up the engine with standard diesel fuel until it reaches a stable operating temperature.

-

Record baseline performance and emission data with standard diesel fuel at various engine operating points (e.g., different speeds and loads).

-

Purge the fuel system and switch to the first PODE-diesel blend (e.g., P10).

-

Allow the engine to stabilize on the new fuel blend.

-

Repeat the same series of engine operating points as for the baseline diesel, recording performance and emission data for each point.

-

Repeat steps 3-5 for all other prepared PODE-diesel blends.

-

After testing all blends, switch back to standard diesel and run the engine for a period to flush the system.

-

Analyze the collected data to compare the performance (brake thermal efficiency, brake specific fuel consumption) and emissions of the different fuel blends relative to the baseline diesel.

Visualizations

Soot Formation and Oxidation Pathway

The following diagram illustrates the simplified chemical pathways for soot formation in conventional diesel combustion and how the presence of this compound (PODE) can mitigate this process.

Caption: Soot formation pathway and the inhibitory effects of PODE.

Experimental Workflow for Fuel Blend Analysis

The following diagram outlines the typical experimental workflow for evaluating the performance of PODE-diesel blends.

Caption: Experimental workflow for PODE-diesel blend evaluation.

Application Note and Detailed Protocol for the Synthesis of 2,4,6,8,10-Pentaoxaundecane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2,4,6,8,10-pentaoxaundecane, a member of the polyoxymethylene dimethyl ethers (PODEn) class of compounds. These compounds are of interest for their potential applications as fuel additives and in various chemical syntheses. The protocol is based on the acid-catalyzed reaction of methylal (dimethoxymethane) with paraformaldehyde.

Experimental Protocols

The synthesis of this compound is typically achieved through the oligomerization of formaldehyde in the presence of methanol or a methanol equivalent, followed by end-capping with methyl groups. A common and effective method involves the reaction of methylal (a source of the methyl end-caps and the first CH₂O unit) with paraformaldehyde (a source of subsequent CH₂O units) using a solid acid catalyst.[1][2] This approach allows for a controlled reaction leading to a mixture of polyoxymethylene dimethyl ethers, from which the desired this compound (also known as DMM₄) can be isolated.

Materials and Reagents:

-

Methylal (Dimethoxymethane, DMM)

-

Paraformaldehyde (PF)

-

Solid Acid Catalyst (e.g., Amberlyst-15, Nafion NR50, acidic zeolites like HZSM-5)[1][2]

-

Anhydrous solvent (e.g., cyclohexane, optional for slurry reactions)

-

Inert gas (e.g., Nitrogen or Argon)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Detailed Synthesis Protocol:

-

Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and an inlet for inert gas.

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the flask with methylal and the solid acid catalyst.

-

Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (typically between 60-80°C).[3][4]

-

Addition of Paraformaldehyde: Once the reaction temperature is stable, slowly add paraformaldehyde to the mixture. The depolymerization of paraformaldehyde is the rate-determining step, so a gradual addition is recommended.[4]

-

Reaction Monitoring: Maintain the reaction at a constant temperature and monitor its progress by taking small aliquots and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically run for several hours.[3][4]

-

Quenching the Reaction: After the desired reaction time, cool the mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst.

-

Neutralization: Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent (excess methylal) using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of polyoxymethylene dimethyl ethers of varying chain lengths (DMMn). Isolate the desired this compound (DMM₄) fraction through fractional distillation under reduced pressure.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of polyoxymethylene dimethyl ethers, including this compound.

| Parameter | Value | Reference |

| Molar Ratio (Methylal:Formaldehyde) | 1:2 to 1:4 | [4] |

| Catalyst Loading | 1-5 wt% of reactants | [4] |

| Reaction Temperature | 60 - 80 °C | [3][4] |

| Reaction Time | 4 - 8 hours | [3][4] |

| Formaldehyde Conversion | > 60% | [3] |

| Selectivity for DMM₃₋₅ | Variable, dependent on conditions | [1] |

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants to products in the synthesis.

References

- 1. Synthesis and Application of Polyoxymethylene Dimethyl Ethers | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of methylal from methanol and formaldehyde catalyzed by Brønsted acid ionic liquids with different alkyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 2,4,6,8,10-Pentaoxaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8,10-Pentaoxaundecane is a linear acetal, which can be considered an oligomer of formaldehyde. Such compounds are often used in various industrial applications and may be present in consumer products, including cosmetics, where they can function as preservatives by slowly releasing formaldehyde. The quantification of this compound is crucial for quality control, safety assessment, and formulation development. Due to its chemical nature, this compound can be challenging to analyze directly.

This document provides detailed protocols for two primary analytical approaches for the quantification of this compound:

-

Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS): A method for the direct measurement of the intact molecule.

-

Indirect Quantification via Formaldehyde Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection: A method based on the quantification of formaldehyde released from the parent molecule after derivatization.

These methods are designed to provide accurate and reliable quantification in various matrices relevant to researchers and professionals in drug development.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described in this document.

| Parameter | Direct Quantification (GC-MS) | Indirect Quantification (HPLC-UV of Formaldehyde-DNPH) |

| Analyte | This compound | Formaldehyde-2,4-dinitrophenylhydrazone |

| Limit of Detection (LOD) | ~0.05 µg/mL | 0.0099 µg/mL[1] |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | 0.0329 µg/mL[1] |

| Linearity Range | 0.2 - 20 µg/mL | 0.1 - 10 µg/mL |

| Accuracy (% Recovery) | 90 - 110% | 95.0 - 105.0%[1] |

| Precision (% RSD) | < 10% | < 3.7%[1] |

Method 1: Direct Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method allows for the direct quantification of this compound without derivatization. The sample is introduced into a gas chromatograph, where the analyte is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters a mass spectrometer, which provides sensitive and selective detection based on its mass-to-charge ratio.

Experimental Protocol

1.2.1. Reagents and Materials

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade)

-

Internal Standard (IS): e.g., Dodecane or a suitable stable ether/acetal not present in the sample.

-

This compound reference standard

-

Helium (carrier gas): 99.999% purity

-

GC Vials: 2 mL, with PTFE-lined septa

1.2.2. Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.

1.2.3. Sample Preparation

-

Liquid Samples: Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask. Add a known amount of the internal standard. Dilute to volume with the chosen solvent. Vortex for 1 minute.

-

Solid/Semi-solid Samples: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube. Add 5 mL of the chosen solvent and a known amount of the internal standard. Vortex for 2 minutes, then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to a GC vial for analysis.

1.2.4. GC-MS Conditions

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 180°C at 10°C/min

-

Ramp to 250°C at 20°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

1.2.5. Data Analysis

-

Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

-

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for direct quantification of this compound by GC-MS.

Method 2: Indirect Quantification by HPLC-UV via Formaldehyde Derivatization

Principle

This method quantifies this compound indirectly by measuring the amount of formaldehyde it releases. Formaldehyde is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be easily separated and quantified by reverse-phase HPLC with UV detection.[1][2] This is a sensitive and widely used method for the determination of formaldehyde in various matrices, including cosmetics.[2][3]

Experimental Protocol

2.2.1. Reagents and Materials

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade

-

2,4-Dinitrophenylhydrazine (DNPH) solution: 0.3% in a suitable acidic medium (e.g., phosphoric acid or perchloric acid).

-

Formaldehyde standard solution

-

This compound reference standard (for method validation to determine release efficiency)

-

Syringe filters: 0.45 µm, PTFE or nylon

2.2.2. Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector

-

HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Ultrasonic bath

2.2.3. Sample and Standard Preparation

-

Calibration Standards: Prepare a series of formaldehyde standard solutions in water. To each standard, add the DNPH solution and allow it to react to form the formaldehyde-DNPH derivative.

-

Sample Preparation: a. Accurately weigh an appropriate amount of the sample into a vial. b. Add a defined volume of water to dissolve or suspend the sample. c. Add the DNPH solution to the sample. d. To facilitate the release and derivatization of formaldehyde, incubate the vial in an ultrasonic bath at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes).[3] e. After incubation, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.4. HPLC-UV Conditions

-

Mobile Phase: A gradient of Acetonitrile and Water. A typical starting condition is 45-50% Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 345-365 nm[3]

2.2.5. Data Analysis

-

Identify the formaldehyde-DNPH peak in the chromatograms based on its retention time from the standard injections.

-

Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of formaldehyde in the standards.

-

Quantify the amount of formaldehyde in the sample using the calibration curve.

-

Calculate the concentration of this compound in the original sample based on the stoichiometry of formaldehyde release.

Signaling Pathway and Experimental Workflow Diagram

Caption: Reaction and analysis workflow for indirect quantification of this compound.

References

Application Notes and Protocols for Determining the Atmospheric Degradation Kinetics of 2,4,6,8,10-Pentaoxaundecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted Atmospheric Degradation Pathways

Based on its chemical structure, which consists of repeating ether linkages, the primary atmospheric degradation pathway for 2,4,6,8,10-Pentaoxaundecane is expected to be initiated by hydrogen abstraction by OH radicals during the day and potentially by NO3 radicals at night.[3][4] The C-H bonds adjacent to the oxygen atoms are particularly susceptible to abstraction.

Quantitative Data Summary (Illustrative)

The following tables are templates that would be populated with experimental data for this compound. For illustrative purposes, they include example data for other relevant organic compounds to demonstrate the format for data presentation.

Table 1: Rate Coefficients for the Reaction of Atmospheric Oxidants with this compound and Structurally Related Compounds

| Compound | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (k(T) = A exp(-Ea/RT)) | Reference |

| This compound | OH | To be determined | To be determined | |

| Cl | To be determined | To be determined | ||

| NO₃ | To be determined | To be determined | ||

| Dimethyl Ether | Cl | (1.73 ± 0.22) x 10⁻¹⁰ | Not statistically significant temperature dependence | [5] |

| 2,3,4-trimethylpentane | OH | (6.84 ± 0.12) x 10⁻¹² | Not specified | [6] |

| Benzaldehyde | NO₃ | (2.6 ± 0.3) x 10⁻¹⁵ | Not specified | [3] |

Table 2: Estimated Atmospheric Lifetimes of this compound

| Reactant | Assumed Global Average Concentration (molecule cm⁻³) | Calculated Lifetime (τ) |

| OH Radical | 1 x 10⁶[1] | To be calculated from k(OH) |

| Cl Atom | 1 x 10³ | To be calculated from k(Cl) |

| NO₃ Radical | 2.5 x 10⁸ (nighttime) | To be calculated from k(NO₃) |

Experimental Protocols

The following are detailed protocols for determining the rate coefficients for the reactions of this compound with major atmospheric oxidants.

Protocol 1: Relative Rate Method for Determining Rate Coefficients

The relative rate method is a widely used technique to determine the rate coefficients of a test compound by comparing its decay rate to that of a reference compound with a known rate coefficient.[5][7]

1. Materials and Equipment:

- Atmospheric simulation chamber (e.g., a large volume Teflon bag or glass reactor).

- Gas chromatograph with a flame ionization detector (GC-FID) or a proton-transfer-reaction mass spectrometer (PTR-MS) for monitoring reactant concentrations.

- Source of oxidants or their precursors (e.g., H₂O₂ for OH radicals, Cl₂ for Cl atoms, N₂O₅ for NO₃ radicals).

- UV lamps for photolysis of precursors.

- Purified air or nitrogen as a bath gas.

- This compound (test compound).

- Reference compounds with well-established rate coefficients (e.g., propane, isobutane).[5]

2. Procedure:

- Chamber Preparation: The simulation chamber is first flushed with purified air or nitrogen to remove any contaminants.

- Reactant Introduction: Known concentrations of this compound and a reference compound are introduced into the chamber.

- Initiation of Reaction: The oxidant or its precursor is introduced into the chamber. For OH and Cl radicals, UV photolysis of a precursor (e.g., H₂O₂ for OH, Cl₂ for Cl) is typically used to generate the radicals. For NO₃ radicals, the thermal decomposition of N₂O₅ can be used as a source.

- Monitoring Concentrations: The concentrations of the test and reference compounds are monitored over time using an appropriate analytical instrument (e.g., GC-FID, PTR-MS).

- Data Analysis: The relative rate coefficient is determined from the following relationship: ln([Test Compound]₀ / [Test Compound]ₜ) = (k_test / k_ref) * ln([Reference Compound]₀ / [Reference Compound]ₜ) where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, and k_test and k_ref are the rate coefficients for the reactions of the oxidant with the test and reference compounds, respectively. A plot of ln([Test Compound]₀ / [Test Compound]ₜ) versus ln([Reference Compound]₀ / [Reference Compound]ₜ) should yield a straight line with a slope of k_test / k_ref.

Protocol 2: Photolysis Studies

To determine the atmospheric lifetime with respect to photolysis, the absorption cross-section of the compound and the quantum yield for its dissociation need to be determined.

1. Materials and Equipment:

- UV-Visible spectrophotometer.

- Quartz cells with a known path length.

- Light source (e.g., xenon arc lamp) and monochromator to select specific wavelengths.

- Actinometer for measuring light intensity.

2. Procedure:

- Absorption Cross-Section Measurement: The UV-Visible absorption spectrum of a known concentration of this compound in the gas phase is recorded. The absorption cross-section (σλ) is calculated using the Beer-Lambert law.

- Quantum Yield Determination: The compound is exposed to light of a specific wavelength and intensity. The rate of loss of the compound and the rate of formation of products are monitored. The quantum yield (Φ) is the fraction of absorbed photons that lead to a chemical reaction.

- Photolysis Rate Calculation: The atmospheric photolysis rate (J) is calculated by integrating the product of the absorption cross-section, the quantum yield, and the solar actinic flux over the relevant wavelength range.

Visualizations

Below are diagrams created using Graphviz to illustrate key experimental and logical workflows.

Caption: Experimental workflow for the relative rate method.

Caption: Predicted atmospheric degradation pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. egusphere.copernicus.org [egusphere.copernicus.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 5. researchgate.net [researchgate.net]

- 6. Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of OME4

These application notes provide detailed protocols for the structural elucidation and quantitative analysis of OME4 (Polyoxymethylene Dimethyl Ether, n=4; CH₃O(CH₂O)₄CH₃), a promising synthetic fuel additive. The methodologies described are intended for researchers, scientists, and drug development professionals (in the context of analytical chemistry and quality control).

Introduction

Polyoxymethylene dimethyl ethers (OMEs) are a class of oxygenated fuel additives that have garnered significant interest due to their potential to reduce soot and NOx emissions from diesel engines. OME4, with its favorable physical and chemical properties, is a key compound in this family. Accurate and reliable analytical methods are crucial for its characterization, quality control, and for studying its behavior in fuel blends. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of OME4.

NMR Spectroscopic Analysis of OME4

NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of OME4. Both ¹H and ¹³C NMR provide unambiguous information about the molecular structure.

Quantitative ¹H NMR Analysis

Quantitative ¹H NMR (qNMR) allows for the determination of the purity of OME4 and the quantification of related impurities.

Table 1: Predicted ¹H NMR Data for OME4

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| CH₃-O- | 3.37 | s | 6H | - |

| -O-CH₂-O- (internal) | 4.86 | s | 6H | - |

| CH₃-O-CH₂-O- | 4.81 | s | 2H | - |

Note: Predicted data is based on the analysis of similar oxymethylene ether compounds. The actual experimental values may vary slightly.

¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the OME4 molecule.

Table 2: Predicted ¹³C NMR Data for OME4

| Assignment | Chemical Shift (δ) ppm |

| C H₃-O- | 55.2 |

| -O-C H₂-O- | 95.8 |

Note: Predicted data is based on the analysis of similar oxymethylene ether compounds. The actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the OME4 sample into a clean, dry vial.

-

Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-